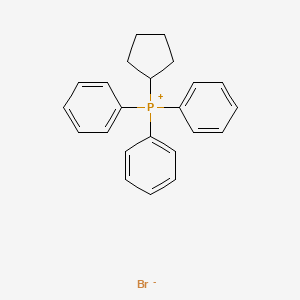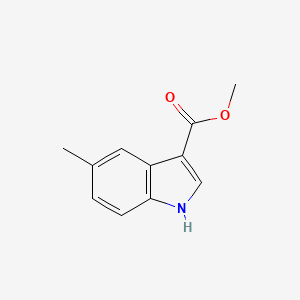
methyl 5-methyl-1H-indole-3-carboxylate
Overview
Description
Methyl 5-methyl-1H-indole-3-carboxylate is a reactant used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Synthesis Analysis
This compound can be prepared by the esterification of indole-5-carboxylic acid . A review article on the synthesis of indole derivatives highlights the construction of indoles as a moiety in selected alkaloids . Another study discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular formula of methyl 5-methyl-1H-indole-3-carboxylate is C10H9NO2 . Its crystal structure indicates the presence of intermolecular N-H…O hydrogen bonds .Chemical Reactions Analysis
Methyl 5-methyl-1H-indole-3-carboxylate has been used as a reactant in various processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
Methyl 5-methyl-1H-indole-3-carboxylate is a solid substance that is slightly soluble in DMSO and methanol, but insoluble in water . It has a molecular weight of 175.18 .Scientific Research Applications
Methyl 5-methylindole-3-carboxylate: , also known as 5-Methylindole-3-carboxylic acid methyl ester or methyl 5-methyl-1H-indole-3-carboxylate, is a compound that belongs to the class of organic compounds known as indoles. Indoles and their derivatives are of significant interest in scientific research due to their wide range of biological activities and potential applications. Below are some unique applications of indole derivatives that may be relevant to Methyl 5-methylindole-3-carboxylate:
Medicinal Chemistry
Indole derivatives are commonly used in medicinal chemistry for the synthesis of pharmaceuticals. They have been investigated for their potential as therapeutic agents against various diseases, including cancer, microbial infections, and other disorders .
Biological Activities
Research has shown that indole derivatives can exhibit a variety of biological activities, such as anti-inflammatory, antiviral, and antibacterial properties. These compounds are studied for their potential use in treating conditions like influenza and other viral infections .
Synthetic Chemistry
Indoles serve as key building blocks in synthetic chemistry for the construction of complex molecules. They are used in various synthetic strategies, including multicomponent reactions, to create a diverse array of heterocyclic compounds .
Catalysis
Indole derivatives can act as ligands in metal-catalyzed reactions, which are important for functionalizing molecules in organic synthesis. These reactions can lead to the development of new materials and catalysts with unique properties .
Bioactive Compounds
The structural motif of indoles is present in many natural products with bioactive properties. Scientists synthesize indole derivatives to mimic or enhance these properties for potential applications in drug discovery and development .
Environmental Science
Research into indole derivatives also extends to environmental science, where these compounds are studied for their potential role in bioremediation processes or as environmental sensors.
Synthesis of indole derivatives as prevalent moieties present in… A brief review of the biological potential of indole derivatives Recent Advances in Metal‐Catalyzed Functionalization of Indoles Recent advances in the application of indoles in multicomponent…
Mechanism of Action
Target of Action
Methyl 5-methylindole-3-carboxylate, also known as methyl 5-methyl-1H-indole-3-carboxylate or 5-Methylindole-3-carboxylic acid methyl ester, is a derivative of indole . Indole derivatives are known to interact with a variety of targets in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research may focus on the development of new synthesis methods and the exploration of the biological activities of indole derivatives.
Relevant Papers Several papers were found during the search. One paper discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Another paper presents the microwave-assisted synthesis of 2-Methyl-1H-indole-3 . A third paper discusses the synthesis and antibacterial activity of indole 3-substituted-[1,2,4]triazole derivatives .
properties
IUPAC Name |
methyl 5-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(6-12-10)11(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECAAQDHFZNFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374953 | |
| Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methyl-1H-indole-3-carboxylate | |
CAS RN |
227960-12-5 | |
| Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 227960-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



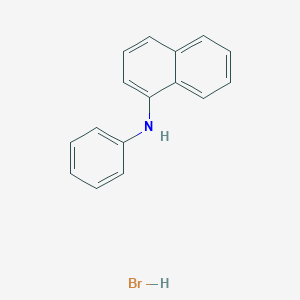
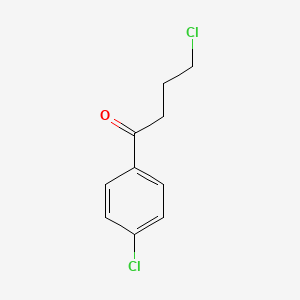
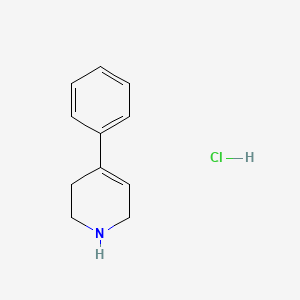
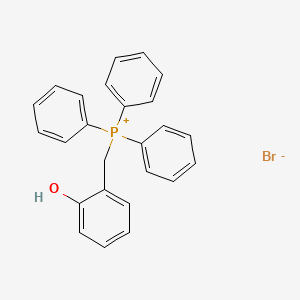
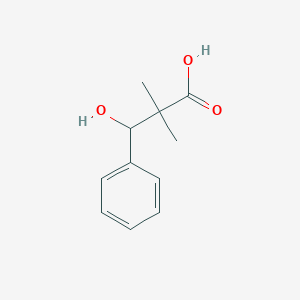
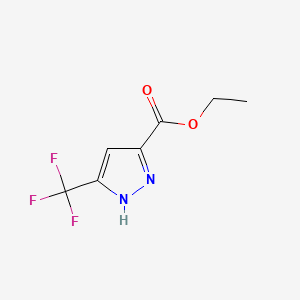
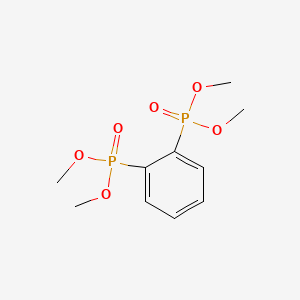

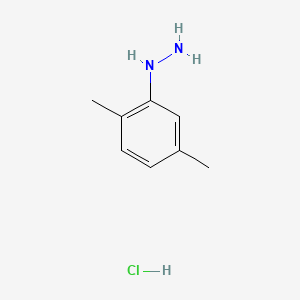

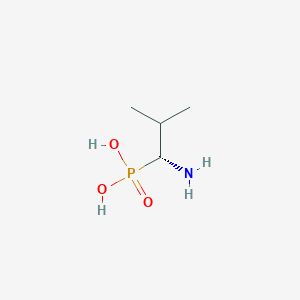
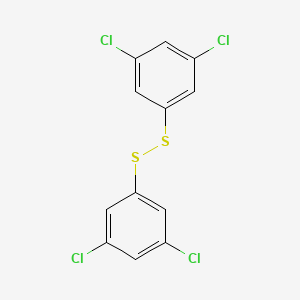
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
